molecular formula C9H18FNO5S B14136564 (2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate CAS No. 478285-18-6

(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate

Cat. No.: B14136564
CAS No.: 478285-18-6
M. Wt: 271.31 g/mol
InChI Key: QDJZEYCJHKSMOF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluoro group, a methanesulfonate group, and a carbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluoro group to the appropriate carbon atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Carbamate Formation: Reaction of the intermediate with 2-methyl-2-propanyl chloroformate to form the carbamate group.

    Methanesulfonation: Introduction of the methanesulfonate group using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the carbamate group.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the fluoro group.

    Hydrolysis: Formation of the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbamate group can facilitate covalent modification of target proteins. The methanesulfonate group can act as a leaving group in substitution reactions, enabling the compound to modify its targets through nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Fluoro-3-aminopropyl methanesulfonate: Lacks the carbamate group, resulting in different reactivity and applications.

    (2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl chloride: Contains a chloride group instead of a methanesulfonate group, leading to different chemical properties.

Uniqueness

(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the fluoro group enhances its binding affinity to molecular targets, while the carbamate and methanesulfonate groups provide versatility in chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

478285-18-6

Molecular Formula

C9H18FNO5S

Molecular Weight

271.31 g/mol

IUPAC Name

[(2R)-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate

InChI

InChI=1S/C9H18FNO5S/c1-9(2,3)16-8(12)11-5-7(10)6-15-17(4,13)14/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1

InChI Key

QDJZEYCJHKSMOF-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](COS(=O)(=O)C)F

Canonical SMILES

CC(C)(C)OC(=O)NCC(COS(=O)(=O)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.